
Methyl 1-tert-butyl-2-azetidinecarboxylate
Übersicht
Beschreibung
“Methyl 1-tert-butyl-2-azetidinecarboxylate” is a chemical compound with the molecular formula C9H17NO2 . It has a molecular weight of 171.24 . This compound is typically in liquid form .
Molecular Structure Analysis
The InChI code for “Methyl 1-tert-butyl-2-azetidinecarboxylate” is1S/C9H17NO2/c1-9(2,3)10-6-5-7(10)8(11)12-4/h7H,5-6H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“Methyl 1-tert-butyl-2-azetidinecarboxylate” is a liquid at room temperature . The compound has a molecular weight of 171.24 . Unfortunately, other physical and chemical properties such as boiling point, melting point, and density are not available in the search results.Wissenschaftliche Forschungsanwendungen
Use in Organic Synthesis
“Methyl 1-tert-butylazetidine-2-carboxylate” is a chemical compound used in organic synthesis .
Method of Application
This compound is typically used in a laboratory setting, where it can be combined with other reagents under controlled conditions to synthesize new compounds .
Results and Outcomes
The specific outcomes of these reactions can vary widely depending on the other reagents used and the conditions under which the reaction is carried out .
Removal of Methyl tert-butyl ether (MTBE)
Another application of a similar compound, methyl tert-butyl ether (MTBE), is in the field of environmental science .
Method of Application
MTBE has been widely used as a gasoline additive and has produced environmental pollution globally due to its high solubility and recalcitrance . The development of technology for MTBE removal has become a priority . Adsorption and oxidation combined processes are used to remove MTBE .
Results and Outcomes
The integration of adsorption and oxidation processes is promising for efficient degradation of MTBE .
Safety And Hazards
The safety information for “Methyl 1-tert-butyl-2-azetidinecarboxylate” indicates that it is a dangerous compound. It has the hazard statements H227, H315, H318, and H335 . These statements indicate that the compound is combustible, can cause skin irritation, can cause serious eye damage, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
methyl 1-tert-butylazetidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-9(2,3)10-6-5-7(10)8(11)12-4/h7H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMJVYVCCXSTAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70329391 | |
| Record name | Methyl 1-tert-butyl-2-azetidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70329391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-tert-butyl-2-azetidinecarboxylate | |
CAS RN |
18085-32-0 | |
| Record name | Methyl 1-tert-butyl-2-azetidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70329391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

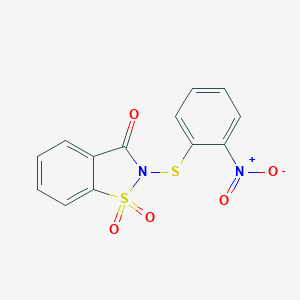
![Methyl 4-[(phenoxycarbonyl)oxy]benzoate](/img/structure/B94163.png)
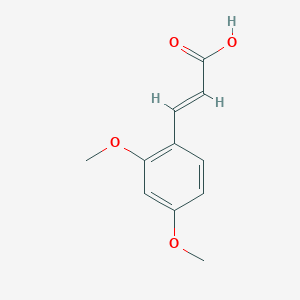
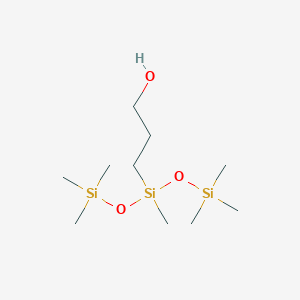
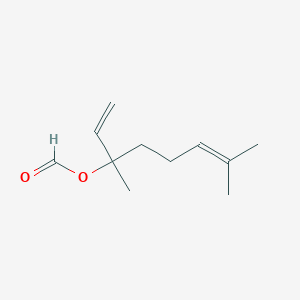
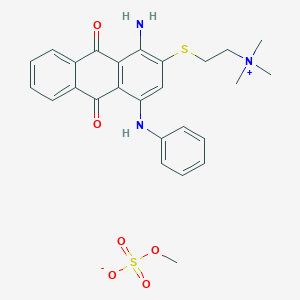
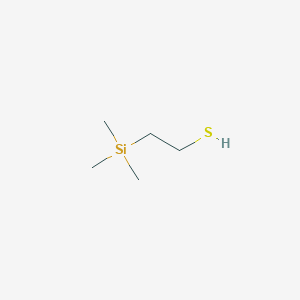
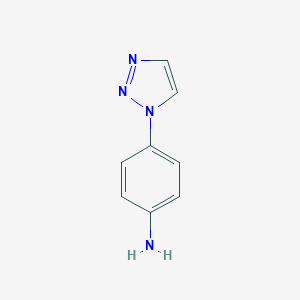
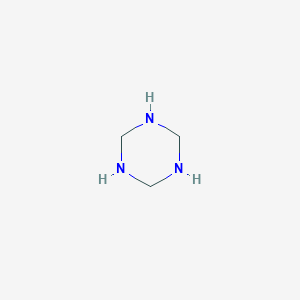
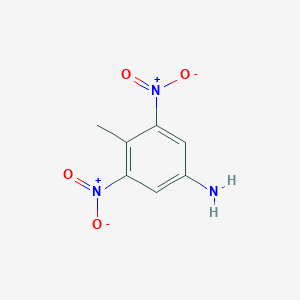
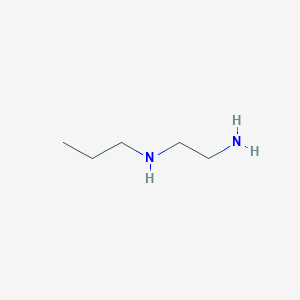
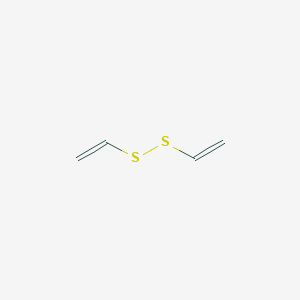
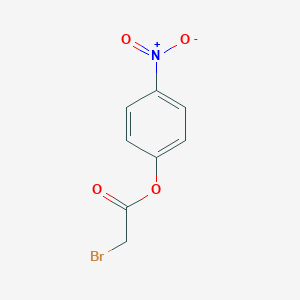
![11-methyl-10,12-dihydro-5H-benzo[d][2]benzazocine](/img/structure/B94188.png)